Molybdenum cofactor

Description

Properties

CAS No. |

872689-63-9 |

|---|---|

Molecular Formula |

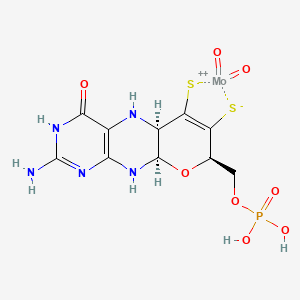

C10H12MoN5O8PS2 |

Molecular Weight |

521.3 g/mol |

IUPAC Name |

(5aR,8R,9aR)-2-amino-4-oxo-8-(phosphonooxymethyl)-3,5,5a,8,9a,10-hexahydropyrano[3,2-g]pteridine-6,7-dithiolate;dioxomolybdenum(2+) |

InChI |

InChI=1S/C10H14N5O6PS2.Mo.2O/c11-10-14-7-4(8(16)15-10)12-3-6(24)5(23)2(21-9(3)13-7)1-20-22(17,18)19;;;/h2-3,9,12,23-24H,1H2,(H2,17,18,19)(H4,11,13,14,15,16);;;/q;+2;;/p-2/t2-,3+,9-;;;/m1.../s1 |

InChI Key |

HDAJUGGARUFROU-JSUDGWJLSA-L |

Isomeric SMILES |

C([C@@H]1C(=C([C@H]2[C@@H](O1)NC3=C(N2)C(=O)NC(=N3)N)[S-])[S-])OP(=O)(O)O.O=[Mo+2]=O |

Canonical SMILES |

C(C1C(=C(C2C(O1)NC3=C(N2)C(=O)NC(=N3)N)[S-])[S-])OP(=O)(O)O.O=[Mo+2]=O |

Origin of Product |

United States |

Preparation Methods

Step 1: GTP to Cyclic Pyranopterin Monophosphate (cPMP)

The initial step involves the radical-based rearrangement of GTP into cyclic pyranopterin monophosphate (cPMP), a stable intermediate with a tetrahydropyranopterin structure. This reaction is catalyzed by the GTP cyclohydrolase I (GTPCH-I) enzyme, encoded by the MOCS1 gene in humans.

Experimental Preparation and Assays

-

Radiolabeling Studies : Early work used - or -labeled GTP to track carbon incorporation into cPMP. Isotopic labeling confirmed that all ribose and guanine carbons are retained during rearrangement.

-

Acid Stability Assays : cPMP’s stability under acidic conditions (pH 2–4) allows its purification via HPLC, enabling structural characterization by NMR.

-

Recombinant Enzyme Systems : Heterologous expression of MOCS1 in E. coli or yeast facilitates large-scale cPMP production. Purified GTPCH-I is incubated with GTP, Mg, and reductants (e.g., DTT) to yield cPMP.

Step 2: Sulfur Transfer to Form Molybdopterin (MPT)

MPT synthase, a heterotetrameric enzyme (MOCS2A-MOCS2B in humans), transfers sulfur from its thiocarboxylated C-terminus to cPMP, generating the dithiolene-containing MPT.

Key Preparation Techniques

-

Thiocarboxylation Assays : MOCS2B’s C-terminal glycine residues are post-translationally thiocarboxylated using cysteine desulfurases (e.g., NFS1). Activity is quantified via HPLC or mass spectrometry.

-

Complementation in Fibroblasts : Patient-derived fibroblasts with MPT synthase defects (e.g., MOCS2 mutations) are cultured with purified cPMP and sulfur donors to restore MPT synthesis.

-

In Vitro Reconstitution : Purified MPT synthase subunits are combined with cPMP and sulfur donors (e.g., thiosulfate) in anaerobic conditions to produce MPT.

Step 3: Adenylation of MPT

The molybdenum insertase (gephyrin in humans) adenylates MPT using ATP, forming MPT-AMP. This step primes the cofactor for molybdenum insertion.

Methodological Advances

Step 4: Molybdenum Insertion into MPT-AMP

The final step involves molybdate insertion into MPT-AMP, catalyzed by the E-domain of gephyrin. This reaction requires copper as a transient ligand and yields mature Moco.

Experimental Approaches

-

Copper-Molybdenum Exchange Assays : X-ray absorption spectroscopy (XAS) identifies Cu bound to MPT’s dithiolene group prior to molybdenum insertion.

-

Moco Reconstitution in nit-1 Mutants : The Neurospora crassa nit-1 mutant, which lacks Moco, is used to validate functional Moco production. Extracts from Moco-deficient cells are incubated with MPT-AMP and molybdate, and nitrate reductase activity is measured via nitrite production.

In Vitro Preparation Methods

Enzyme Assays for Moco Biosynthesis

Key assays for tracking Moco biosynthesis include:

Structural Characterization of Biosynthetic Enzymes

-

X-ray Crystallography : Structures of GTPCH-I (PDB: 2QQ1) and MPT synthase (PDB: 1TJ5) reveal active-site residues and metal coordination sites.

-

Electron Microscopy : Cryo-EM of full-length gephyrin clarifies domain movements during MPT-AMP processing.

In Vivo Production Systems

Recombinant Expression in E. coli

Chemical Reactions Analysis

Redox Chemistry and Oxygen Atom Transfer

Moco-containing enzymes catalyze two-electron redox reactions, with molybdenum cycling between +IV and +VI oxidation states . The general reaction involves:

Key features :

-

Substrate hydroxylation : In xanthine oxidoreductase (XOR), hypoxanthine is oxidized to xanthine via hydride (H⁻) transfer to a Mo-bound sulfur ligand, reducing Mo(VI) to Mo(IV) .

-

Electron transfer : Electrons from Mo are relayed via two [2Fe-2S] clusters to FAD, which reduces NAD⁺ or O₂ .

-

Oxygen source : The oxygen atom incorporated into the substrate originates from water .

Catalytic Mechanisms Across Enzyme Families

Moco enzymes are classified into four families based on structure and function :

| Family | Example Enzymes | Substrates | Reaction Type | Mo Coordination |

|---|---|---|---|---|

| Xanthine Oxidases | Xanthine dehydrogenase | Purines, aldehydes | Hydroxylation | Mo=O, Mo–S (dithiolene) |

| Sulfite Oxidases | Sulfite oxidase | Sulfite | OAT to form sulfate | Mo=O (two), Mo–S (dithiolene) |

| DMSO Reductases | DMSO reductase | DMSO, nitrate | OAT or deoxygenation | Mo=O, Mo–Ser (protein ligand) |

| Aldehyde Oxidoreductases | CO dehydrogenase | CO | Oxidation to CO₂ | Mo=O, Mo–S (dithiolene), Mo–Se |

Mechanistic insights :

-

Dithiolene flexibility : The MPT ligand stabilizes Mo in different oxidation states and facilitates electron transfer .

-

Proton-coupled electron transfer (PCET) : Observed in sulfite oxidase, where Mo(VI) is reduced to Mo(IV) with concurrent proton uptake .

Substrate Activation and Bond Rearrangement

Moco’s reactivity is influenced by its coordination environment:

-

Mo–O bond formation : Computational studies reveal σ-bond interactions during OAT, where Mo–O bonds form as N/S–O bonds break .

-

Hydride transfer : In XOR, a substrate C–H bond is cleaved, transferring H⁻ to a Mo-bound sulfur, generating a Mo(IV)–SH intermediate .

Example reaction in nitrate reductase :

Here, Mo(VI) abstracts an oxygen atom from nitrate, reducing it to nitrite .

Molybdenum Insertion and Cofactor Activation

Moco biosynthesis directly impacts its reactivity:

-

MPT adenylation : MPT is activated by ATP to form MPT-AMP, enabling molybdate insertion .

-

Metal exchange : Copper bound to MPT is replaced by molybdenum in a Mg²⁺-dependent reaction .

-

Final coordination : Active Moco contains Mo coordinated by two oxo groups and one hydroxyl .

Structural data :

-

Cnx1E variant studies : X-ray crystallography identified Moco–AMP as a reaction intermediate, with Mo coordinated by four sulfur atoms (dithiolene + thiol) .

-

EXAFS analysis : Confirms a distorted square-pyramidal geometry in the Mo center during catalysis .

Environmental and Substrate Effects

-

pH dependency : Mo redox potentials shift with pH, affecting enzyme activity (e.g., sulfite oxidase activity peaks at pH 6.5–8.0) .

-

Substrate size : Steric constraints in the active site dictate substrate specificity (e.g., XOR accommodates planar purines) .

Comparative Reaction Energetics

Coupled-cluster studies highlight reaction barriers for different Moco variants :

| Substrate | Reaction Barrier (kcal/mol) | Rate-Determining Step |

|---|---|---|

| DMSO | 18.7 | Mo–O bond formation |

| NO₃⁻ | 22.3 | N–O bond cleavage |

Key finding : pCCD-based models predict Mo–O bond formation proceeds via a concerted mechanism .

Unresolved Questions and Research Gaps

-

Transient Mo(V) states : While detected via EPR, their role in catalysis remains debated .

-

MPT’s electronic role : Whether MPT directly participates in redox reactions or merely stabilizes Mo is unclear .

This synthesis of structural, biochemical, and computational data underscores Moco’s versatility in biological redox chemistry. Its dual role as an electron carrier and oxygen activator makes it indispensable in global biogeochemical cycles.

Scientific Research Applications

Biochemical Role in Enzymatic Reactions

Moco serves as an essential cofactor for several enzymes that catalyze key reactions involving nitrogen, sulfur, and carbon. The primary enzymes that utilize Moco include:

- Sulfite oxidase : Catalyzes the oxidation of sulfite to sulfate, playing a vital role in sulfur metabolism and detoxification processes.

- Xanthine dehydrogenase : Involved in purine metabolism, converting hypoxanthine to xanthine and subsequently to uric acid.

- Aldehyde oxidase : Participates in the metabolism of various aldehydes and plays a role in drug metabolism.

The catalytic activity of these enzymes is contingent upon the presence of Moco, which facilitates electron transfer during biochemical reactions .

This compound Deficiency

This compound deficiency (MoCD) is a rare genetic disorder characterized by mutations affecting Moco biosynthesis. This deficiency leads to significant health issues due to impaired enzymatic functions reliant on Moco. The three types of MoCD (Type A, B, and C) are linked to specific genetic mutations in the MOCS genes .

Clinical Implications:

- Neonatal onset : Symptoms often manifest during infancy, including seizures and neurological impairment.

- Diagnosis : Early detection through biochemical assays can help manage symptoms and improve outcomes .

Environmental and Agricultural Applications

Moco's role extends beyond human health; it is also significant in environmental sciences and agriculture:

- Nitrogen fixation : Certain bacteria utilize Moco-containing enzymes for nitrogen fixation, a critical process for soil fertility. Understanding these mechanisms can enhance agricultural practices by improving crop yields through better nitrogen utilization .

- Biogeochemical cycles : Moco-dependent enzymes are integral to sulfur and carbon cycles, influencing ecosystem dynamics and nutrient cycling .

Research Innovations and Case Studies

Recent studies have focused on manipulating Moco reactivity for various applications:

- Enzymatic engineering : Projects like MOLYERE aim to enhance the reactivity of Moco-containing enzymes through site-directed mutagenesis, potentially leading to novel biocatalysts for industrial applications .

- Synthetic biology : Advances in synthetic biology are exploring artificial Mo-proteins that mimic natural enzyme functions, opening avenues for biotechnological innovations .

Case Study: Enzymatic Engineering of Formate Dehydrogenase

A notable case study involves the engineering of formate dehydrogenase (Fdh), which utilizes Moco to reduce carbon dioxide. By identifying structural factors responsible for Fdh's unique reactivity compared to related enzymes, researchers aim to enhance its efficiency for carbon capture technologies .

Mechanism of Action

Molybdenum cofactor exerts its effects by facilitating electron transfer in redox reactions. It is coordinated to a dithiolene group on molybdopterin, which allows it to shuttle between different oxidation states. This electron transfer is crucial for the catalytic activity of molybdoenzymes . The cofactor interacts with various molecular targets, including substrates like xanthine, sulfite, and aldehydes, to catalyze their conversion into products .

Comparison with Similar Compounds

Comparison with Similar Compounds and Cofactors

Tungsten Cofactors (Wco)

| Feature | Molybdenum Cofactor (Moco) | Tungsten Cofactor (Wco) |

|---|---|---|

| Metal center | Mo, +4 to +6 oxidation states | W, +4 to +6 oxidation states |

| Redox potential | Adapted for oxygen atom transfer | Higher redox potential; suited for anaerobic, low-pH environments |

| Enzymes | Sulfite oxidase, xanthine dehydrogenase | Formate dehydrogenase (extremophiles) |

| Biosynthesis | Moco-specific pathway (MOCS genes) | Shared initial steps with Moco, diverging at metal insertion |

| Biological role | Nitrogen, sulfur, and carbon cycling | Primarily in archaea for CO₂ fixation |

Iron-Sulfur (Fe-S) Clusters

| Feature | Moco | Fe-S Clusters |

|---|---|---|

| Structure | Mo-pterin-dithiolene complex | Iron ions bridged by sulfide ligands |

| Function | Oxygen atom transfer, hydroxylation | Electron transfer (e.g., mitochondrial respiration) |

| Biosynthesis | Dedicated Moco pathway | SUF, ISC, or NIF systems |

| Associated enzymes | Sulfite oxidase, nitrate reductase | Ferredoxins, aconitase |

- Key Insight : Fe-S clusters and Moco often coexist in enzymes (e.g., xanthine dehydrogenase), where Fe-S mediates electron shuttling, while Moco performs substrate oxidation .

Pterin-Based Cofactors (e.g., Tetrahydrobiopterin, THB)

| Feature | Moco | Tetrahydrobiopterin (THB) |

|---|---|---|

| Core structure | Tricyclic pterin with dithiolene-Mo | Dihydrobiopterin with no metal binding |

| Function | Redox catalysis (e.g., sulfite oxidation) | Cofactor for aromatic hydroxylases (e.g., phenylalanine hydroxylase) |

| Deficiency effects | Neurological degeneration (MCD) | Hyperphenylalaninemia, neurotransmitter defects |

- Key Insight: Moco’s dithiolene group enables metal coordination, distinguishing it from non-metallic pterins like THB, which participate in single-carbon transfers .

Isolated Sulfite Oxidase Deficiency vs. Moco Deficiency

| Feature | Moco Deficiency (MCD) | Isolated Sulfite Oxidase Deficiency |

|---|---|---|

| Biochemical cause | Impaired synthesis of all Moco-dependent enzymes | Mutation in SUOX gene (sulfite oxidase only) |

| Clinical presentation | Severe seizures, cystic encephalomalacia, elevated urinary sulfite | Similar neurological symptoms but normal xanthine/uric acid levels |

| Diagnosis | Low uric acid, high sulfite/thiosulfate | High sulfite only; normal uric acid |

| Treatment | Cyclic pyranopterin monophosphate (cPMP) trials | No specific therapy beyond symptom management |

- Key Insight : Both disorders cause sulfite toxicity, but MCD additionally disrupts xanthine dehydrogenase and aldehyde oxidase, leading to hypouricemia .

Research Advances and Challenges

- Therapeutic progress : cPMP substitution (precursor of Moco) has shown efficacy in MCD type A by restoring sulfite oxidase activity in animal models and human trials .

- Structural insights: X-ray crystallography of Cnx1G (Moco biosynthesis protein) revealed a novel copper-binding site critical for Mo insertion .

- Unresolved questions : Mechanisms of Moco trafficking and regulation in eukaryotes remain poorly understood .

Tables Summarizing Key Data

Table 1: Moco-Dependent Enzymes and Functions

| Enzyme | Reaction Catalyzed | Organism | Clinical Relevance of Deficiency |

|---|---|---|---|

| Sulfite oxidase | Sulfite → Sulfate | Humans | Encephalopathy, lens dislocation |

| Xanthine dehydrogenase | Xanthine → Uric acid | Mammals | Kidney stones, hypouricemia |

| Aldehyde oxidase | Abscisic acid biosynthesis | Plants | Developmental defects in plants |

| Nitrate reductase | Nitrate → Nitrite | Plants, fungi | Impaired nitrogen assimilation |

Biological Activity

Molybdenum cofactor (Moco) is an essential component in various biological processes, particularly in the function of molybdenum-dependent enzymes. This article explores the biological activity of Moco, its biosynthesis, and its role in human health and disease, supported by relevant case studies and research findings.

Overview of this compound

Moco is a complex formed when molybdenum binds to a unique pterin compound known as molybdopterin (MPT). This cofactor is critical for the catalytic activity of several enzymes involved in key metabolic pathways, including:

- Sulfite oxidase

- Xanthine dehydrogenase

- Aldehyde oxidase

- Nitrate reductase

The biological activity of Moco is contingent upon its proper synthesis and incorporation into these enzymes, which facilitate various redox reactions within cells.

Biosynthesis of this compound

The biosynthesis of Moco involves a multi-step pathway that requires several proteins and cofactors, including ATP, iron, and copper. The process can be summarized in four main steps:

- Conversion of GTP to cPMP : The enzyme MOCS1 catalyzes the conversion of guanosine triphosphate (GTP) into cyclic pyranopterin monophosphate (cPMP).

- Formation of Molybdopterin : cPMP is then converted to molybdopterin by the action of MOCS2 and MOCS3.

- Incorporation of Molybdenum : The enzyme gephyrin (GEPH) facilitates the incorporation of molybdenum into molybdopterin to form Moco.

- Distribution and Activation : Once synthesized, Moco is distributed to various enzymes where it must undergo further modifications for full activation .

Biological Functions

Moco plays a pivotal role in several enzymatic reactions:

- Sulfite Oxidation : Moco-containing sulfite oxidase converts sulfite to sulfate, a crucial step in sulfur amino acid metabolism. Deficiencies in this enzyme lead to toxic accumulation of sulfites, resulting in neurological damage .

- Purine Metabolism : Xanthine dehydrogenase and aldehyde oxidase are involved in the metabolism of purines. These enzymes help maintain uric acid levels in the body; deficiencies can lead to hyperuricemia or gout .

Clinical Relevance: this compound Deficiency (MoCD)

MoCD is a rare autosomal recessive disorder caused by mutations in genes responsible for Moco biosynthesis. There are three types of MoCD, with type A being the most common:

- Type A MoCD : Caused by mutations in the MOCS1 gene, leading to severe neurological symptoms shortly after birth, including seizures and developmental delays. The average survival time for untreated patients is approximately 36 months .

Case Study Analysis

A systematic review analyzed multiple cases of MoCD type A, highlighting the following key findings:

- Patients typically present with refractory seizures and psychomotor delays.

- Neuroimaging often reveals cortical atrophy and white matter abnormalities.

- Genetic testing confirms mutations in the MOCS1 gene, with over 32 identified variants associated with the condition .

| Case Study | Symptoms | Genetic Mutation | Outcome |

|---|---|---|---|

| Case 1 | Seizures, psychomotor delay | MOCS1 variant | Severe neurological impairment |

| Case 2 | Generalized seizures | MOCS1 mutation | Managed with anticonvulsants |

| Case 3 | Developmental delays, feeding difficulties | MOCS1 mutation | Diagnosed at 12 months |

Research Findings

Recent studies have focused on understanding the biochemical pathways involved in MoCD and exploring potential therapeutic interventions:

- A study highlighted that substrate replacement therapy has shown promise in individual cases but requires further investigation for broader application .

- Advances in genetic testing have improved early diagnosis rates, enabling timely intervention strategies that may mitigate some neurological impacts associated with MoCD .

Q & A

Q. Answer :

- X-ray crystallography and Extended X-ray Absorption Fine Structure (EXAFS) are critical for resolving Moco’s atomic geometry and coordination environment in enzymes like sulfite oxidase or nitrogenase .

- Electrochemical methods (e.g., cyclic voltammetry) quantify redox potentials of Mo centers, while EPR spectroscopy identifies paramagnetic intermediates during catalytic cycles .

- Computational modeling (DFT or QM/MM) validates experimental data and predicts bond orders/angles in Moco variants .

Basic: What are the key steps in Moco biosynthesis, and how are they experimentally validated in model organisms?

Q. Answer :

- Biosynthesis pathway :

- Validation methods :

Advanced: How do redox potential variations in Moco isoforms influence substrate specificity in molybdoenzymes?

Q. Answer :

- Methodological approach :

- Site-directed mutagenesis modifies Moco-binding residues (e.g., cysteine ligation in nitrate reductase) to alter redox properties .

- Stopped-flow kinetics correlates redox shifts (e.g., Mo⁶+ ↔ Mo⁵+ transitions) with catalytic efficiency for substrates like sulfite or xanthine .

- Cross-species comparisons (e.g., bacterial vs. eukaryotic enzymes) reveal evolutionary adaptations in Moco redox tuning .

Advanced: What interdisciplinary approaches resolve conflicting data on Moco’s role in Fe-S cluster assembly?

Q. Answer :

- Contradictions : Some studies suggest Moco biosynthesis proteins (e.g., MOCS1A) interact with Fe-S scaffold proteins, while others report independent pathways .

- Resolution strategies :

Advanced: How can researchers address methodological limitations in studying Moco-deficient cellular models?

Q. Answer :

- Challenges : Moco-deficient models (e.g., mocs1 mutants) often exhibit pleiotropic metabolic disruptions, complicating phenotype attribution .

- Solutions :

Basic: What are standard protocols for isolating and stabilizing Moco from enzyme complexes?

Q. Answer :

- Isolation :

- Stabilization :

Advanced: How should researchers reconcile structural data discrepancies in FeMo cofactor (nitrogenase) studies?

Q. Answer :

- Conflict : Crystallography identifies a central atom (C/N/O) in FeMo cofactor, but spectroscopic data remain inconclusive .

- Methodology :

Advanced: What mixed-methods frameworks are suitable for studying Moco’s role in eukaryotic stress signaling?

Q. Answer :

- Quantitative : RNA-seq identifies Moco-dependent gene expression changes under hypoxia or ROS stress .

- Qualitative : Fluorescence lifetime imaging (FLIM) visualizes Moco-protein interactions in live cells .

- Integration : Pathway enrichment analysis links omics data to phenotypic outcomes (e.g., ROS scavenging in mocsa mutants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.